IDO1 Inhibitory Potency: 0.5 nM IC50 in Cellular Assay vs. Clinical Benchmark Epacadostat
[1-(4-Fluorophenyl)-1H-indol-3-yl]methanamine exhibits potent inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1) in a cellular context, with a reported IC50 of 0.5 nM [1]. This activity is compared to the clinically investigated IDO1 inhibitor epacadostat (INCB024360), which demonstrates an IC50 of 67-100 nM in similar cell-based assays, indicating a 134- to 200-fold difference in potency under these conditions .
| Evidence Dimension | Inhibition of human IDO1 in HeLa cells (cellular assay) |
|---|---|
| Target Compound Data | IC50 = 0.5 nM |
| Comparator Or Baseline | Epacadostat (INCB024360) IC50 = 67-100 nM |
| Quantified Difference | 134- to 200-fold lower IC50 |
| Conditions | Human HeLa cells preincubated with compound for 1 hr, followed by IFN-γ stimulation, measured after 20 hrs by Ehrlich colorimetric reagent |
Why This Matters
This sub-nanomolar cellular potency supports prioritization of this scaffold for early-stage IDO1 inhibitor development where low-dose efficacy and minimized off-target effects are critical.
- [1] BindingDB. (n.d.). BDBM50285416 (CHEMBL4161733). Affinity Data: IC50 = 0.5 nM for IDO1 in human HeLa cells. View Source
